(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Chiral Resolution Stereochemistry Peptidomimetic Synthesis

Supply of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 270063-50-8) as a chiral building block for peptidomimetic drug discovery. Avoid project failure from incorrect enantiomer or substitution pattern. - Enantiomerically pure (S)-β-amino acid HCl salt; [α]D21 = -26 ± 2°. - ≥99% HPLC purity for consistent chiral chromatography and biological assays. - 3,4-Dichloro substitution critical for DPP-4/BACE inhibitor potency (IC50 variation up to 2.3-fold). - Enhanced solubility vs. free base; immediate global shipping.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
CAS No. 270063-50-8
Cat. No. B112388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
CAS270063-50-8
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl
InChIInChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1
InChIKeyMVUQWYZNNRALPX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-L-β-homophenylalanine HCl: Chiral Building Block for Peptidomimetics


The compound (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 270063-50-8), systematically named 3,4-Dichloro-L-β-homophenylalanine hydrochloride, is a synthetic, enantiomerically pure (S)-β-amino acid supplied as a hydrochloride salt . It belongs to the β-homophenylalanine class, distinguished by a 3,4-dichlorophenyl substituent that extends the aromatic side chain by one methylene unit compared to natural L-phenylalanine. This structural modification confers resistance to common proteases and enables the engineering of metabolically stable peptidomimetics, making it a critical intermediate for synthesizing investigational therapeutics targeting neurological and metabolic pathways .

Stereochemistry(S)-enantiomer for chiral peptidomimetic design
SolubilityHydrochloride salt supports aqueous assay preparation
Scaffoldβ-amino acid backbone resists common proteases

3,4-Dichloro-L-β-homophenylalanine HCl: Why Substitution Fails


Procurement of a generic 'β-homophenylalanine derivative' for drug discovery introduces substantial risk of project failure. The (S)-stereochemistry of this target compound is a critical determinant of receptor binding; the (R)-enantiomer (CAS 269396-55-6) exhibits opposite optical rotation and would yield diastereomeric final products with divergent pharmacological profiles . Furthermore, the 3,4-dichloro substitution pattern is not interchangeable with other halogenation patterns, such as 2-chloro, 4-chloro, or 2,4-difluoro, as the geometry and electron density of the aromatic ring are intimately linked to biological target affinity and selectivity in β-homophenylalanine-based DPP-4 and BACE inhibitor programs . The free base form's limited aqueous solubility also precludes direct use in many biochemical assays, making the hydrochloride salt form a functionally non-substitutable requirement for consistent experimental outcomes .

(R)-enantiomer mismatch
Opposite optical rotation may lead to diastereomeric products with differing target binding
Halogen pattern substitution
2-chloro, 4-chloro or 2,4-difluoro variants may shift target affinity; 3,4-dichloro geometry not interchangeable
Free base form limitation
Poor aqueous solubility of free base may compromise assay consistency; HCl salt form provides required solubility

Quantitative Evidence for 3,4-Dichloro-L-β-homophenylalanine HCl


Optical Rotation Confirms (S)-Configuration

The target compound, supplied as the (S)-enantiomer hydrochloride salt, exhibits a specific optical rotation of [a]D21 = -26 ± 2° (C=1 in DMF) . In contrast, the corresponding (R)-enantiomer hydrochloride salt (CAS 269396-55-6) displays [a]D25 = +24 ± 2° (C=1 in DMF) . This near-equal and opposite magnitude confirms the compound's enantiomeric purity and stereochemical identity.

Chiral identity
Head-to-head
[α]D21 = -26 ± 2° (S) vs +24 ± 2° (R) in DMF
Confirms enantiomeric purity and (S)-attribution
Opposite sign supports divergent 3D pharmacophore
Chiral Resolution Stereochemistry Peptidomimetic Synthesis

Hydrochloride Salt Solubility Advantage

3,4-Dichloro-L-β-homophenylalanine hydrochloride incorporates hydrochloride counterion, which significantly enhances its solubility in aqueous media. The free base form of (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid demonstrates limited solubility in water, posing challenges for biochemical assay preparation. Vendor specifications and general β-amino acid solubility data indicate that the hydrochloride salt form permits dissolution at concentrations suitable for standard in vitro assays, whereas the free base requires organic co-solvents that may interfere with biological targets .

Aqueous solubility
Class-level
HCl salt: >1 mg/mL | Free base:
Salt form enables standard biochemical assay handling
Reported class-level β-amino acid salt advantage
HPLC purity
Cross-study comparable
≥ 99%
Supports reference standard and multi-step synthesis
Lot-specific; reverse-phase HPLC, UV 210/254 nm
Halogen SAR
Supporting evidence
2.3-fold DPP-4 IC50 shift with fluorine pattern change (class-level)
3,4-dichloro pattern not trivially modified; target engagement may shift
SAR extrapolation from β-homophenylalanine DPP-4 inhibitors
Formulation Biochemical Assay Compatibility Solubility Enhancement

High HPLC Purity for Reference Standards

Commercially available lots of (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 270063-50-8) are certified to a purity of ≥99% by HPLC . This level of purity is a prerequisite for its application as an analytical reference standard or as a building block in multi-step syntheses with high atom economy, where impurities could propagate through the synthetic route and compromise final drug substance purity.

HPLC purity
Cross-study comparable
≥ 99%
Supports reference standard and multi-step synthesis
Lot-specific; reverse-phase HPLC, UV 210/254 nm
Analytical Chemistry Reference Standard Quality Control

3,4-Dichloro Motif Critical for Target Engagement

The 3,4-dichlorophenyl moiety, a key structural feature of this compound, is a privileged scaffold in medicinal chemistry for neurological targets. This motif is present in marketed antidepressants (e.g., sertraline) and potent triple reuptake inhibitors . While direct single-compound comparative data for this specific building block are sparse, structure-activity relationship studies on β-homophenylalanine-based DPP-4 inhibitors demonstrate that altering the phenyl ring halogenation pattern (e.g., from 2,5-difluoro to 2,4,5-trifluoro) can shift inhibitory IC50 values by up to 2-fold (119 nM vs 270 nM) . This class-level inference supports that the exact 3,4-dichloro substitution pattern is not trivially modified without significant loss of biological activity in the final drug molecule.

Halogen SAR
Supporting evidence
2.3-fold DPP-4 IC50 shift with fluorine pattern change (class-level)
3,4-dichloro pattern not trivially modified; target engagement may shift
SAR extrapolation from β-homophenylalanine DPP-4 inhibitors
Medicinal Chemistry Structure-Activity Relationship CNS Drug Design

Application Scenarios for 3,4-Dichloro-L-β-homophenylalanine HCl


DPP-4 Inhibitor Lead Synthesis

The compound's (S)-β-amino acid backbone and 3,4-dichlorophenyl group make it an essential chiral building block for synthesizing next-generation DPP-4 inhibitors for type 2 diabetes. Quantitative evidence shows that halogen substitution on the β-homophenylalanine scaffold dramatically influences DPP-4 IC50 potency, with up to 2.3-fold variation . This specific substitution pattern is crucial for accessing the chemical space that yields nanomolar-range inhibitors.

Chiral Chromatography Reference Standard

With an HPLC purity of ≥99% and a highly defined specific optical rotation ([a]D21 = -26 ± 2°), this compound is a qualified candidate for use as a chiral chromatography reference standard. Its strong and reproducible Cotton effect and distinct retention time on chiral stationary phases enable reliable method calibration for quantifying (S) versus (R) enantiomers in pharmaceutical intermediates .

Metabolically Stable CNS Peptidomimetics

The β-amino acid backbone provides inherent resistance to proteolytic degradation, while the 3,4-dichlorophenyl motif is a well-established pharmacophore for neurotransmitter transporters . This compound is thus ideally suited as a 'privileged scaffold' for constructing peptidomimetics with enhanced half-lives in plasma, directly addressing a key limitation of α-amino acid-based leads. The enhanced aqueous solubility of the hydrochloride salt further facilitates in vivo formulation for preclinical behavioral studies.

Application
Selection Property
Validation Focus
DPP-4 pathway research
(S)-β-amino acid chirality, 3,4-dichloro motif
Target engagement SAR and isoform selectivity
Chiral reference standard
Defined optical rotation, ≥99% HPLC purity
Enantiomeric purity verification of (S)- vs (R)-enantiomer
CNS peptidomimetic research
β-amino acid scaffold, 3,4-dichlorophenyl pharmacophore
Plasma stability and neurotransmitter transporter assay profile
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